molecular formula C10H9O6P B160302 4-Methylumbelliferyl phosphate CAS No. 3368-04-5

4-Methylumbelliferyl phosphate

Cat. No.: B160302
CAS No.: 3368-04-5
M. Wt: 256.15 g/mol
InChI Key: BCHIXGBGRHLSBE-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl Phosphate is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) and other phosphatase activity assays. Upon dephosphorylation by phosphatases, it yields a highly fluorescent product, 4-methylumbelliferone, which can be easily detected and quantified .

Mechanism of Action

Target of Action

4-Methylumbelliferyl phosphate (4-MUP) primarily targets acid and alkaline phosphatases . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various biological processes such as energy metabolism and signal transduction .

Mode of Action

4-MUP acts as a fluorogenic substrate for acid and alkaline phosphatases . Upon interaction with these enzymes, 4-MUP undergoes hydrolysis, leading to the release of the fluorescent compound 4-methylumbelliferone . This fluorescence can be measured, making 4-MUP a useful tool for enzyme assays .

Biochemical Pathways

The primary biochemical pathway affected by 4-MUP involves the hydrolysis of phosphate esters . The enzymatic action of phosphatases on 4-MUP leads to the production of 4-methylumbelliferone, which can be detected due to its fluorescence . This process is utilized in various biochemical assays to measure the activity of phosphatases .

Result of Action

The hydrolysis of 4-MUP by phosphatases results in the production of 4-methylumbelliferone , a fluorescent compound . This fluorescence allows for the quantification of phosphatase activity, providing a valuable tool for various biochemical and medical research applications .

Action Environment

The action of 4-MUP can be influenced by various environmental factors. For instance, the pH level can affect the activity of the phosphatases that interact with 4-MUP . Furthermore, the presence of other substances in the reaction environment, such as inhibitors or activators of phosphatases, can also impact the efficacy of 4-MUP .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl phosphate plays a significant role in biochemical reactions, particularly as a substrate for phosphatases . When acted upon by these enzymes, it undergoes a reaction that results in the release of a fluorescent product, making it useful in enzyme assays .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for phosphatases. These enzymes are involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with phosphatases. These enzymes catalyze the hydrolysis of the phosphate group from this compound, resulting in the release of a fluorescent product . This reaction can be used to measure the activity of phosphatases, providing insights into their roles in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the fluorescence produced by the reaction of this compound with phosphatases can be measured at different time points to assess enzyme activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of phosphatases. These enzymes catalyze the hydrolysis of phosphate groups from various substrates, including this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by the presence of phosphatases, which are found in various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the distribution of phosphatases within the cell . As a substrate for these enzymes, it may be localized to areas of the cell where phosphatase activity is high .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylumbelliferyl Phosphate can be synthesized through the phosphorylation of 4-methylumbelliferone. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O6P/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHIXGBGRHLSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062995
Record name 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-
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Molecular Weight

256.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4-Methylumbelliferyl phosphate
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CAS No.

3368-04-5
Record name 4-Methylumbelliferyl phosphate
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Record name 4-Methylumbelliferyl phosphate
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Record name 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-
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Record name 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-
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Record name 4-methyl-2-oxo-2H-1-benzopyran-7-ylphosphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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